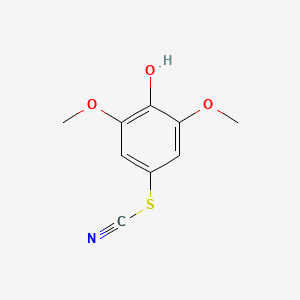
2,6-Dimethoxy-4-thiocyanatophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-thiocyanatophenol is an organic compound characterized by the presence of methoxy groups at the 2 and 6 positions, and a thiocyanate group at the 4 position on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-thiocyanatophenol typically involves the introduction of methoxy groups and a thiocyanate group onto a phenol ring. One common method includes the following steps:
Methoxylation: The phenol is first treated with methanol in the presence of a catalyst to introduce methoxy groups at the 2 and 6 positions.
Thiocyanation: The intermediate compound is then reacted with a thiocyanating agent, such as ammonium thiocyanate, in the presence of an oxidizing agent to introduce the thiocyanate group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often catalyzed by enzymes such as laccases. These reactions can lead to the formation of quinones or other oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes like laccases, or chemical oxidants such as hydrogen peroxide.
Nucleophiles: Various nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Substitution Products: Compounds where the thiocyanate group is replaced by other functional groups.
Scientific Research Applications
2,6-Dimethoxy-4-thiocyanatophenol has several applications in scientific research:
Chemistry: Used as a substrate in studies involving oxidation reactions and enzyme catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-thiocyanatophenol involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the thiocyanate group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,6-Dimethoxyphenol: Lacks the thiocyanate group, making it less reactive in certain types of reactions.
4-Thiocyanatophenol: Lacks the methoxy groups, which can affect its solubility and reactivity.
Uniqueness: 2,6-Dimethoxy-4-thiocyanatophenol is unique due to the combination of methoxy and thiocyanate groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
(4-hydroxy-3,5-dimethoxyphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NO3S/c1-12-7-3-6(14-5-10)4-8(13-2)9(7)11/h3-4,11H,1-2H3 |
InChI Key |
CMAAHIAPCMAXGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


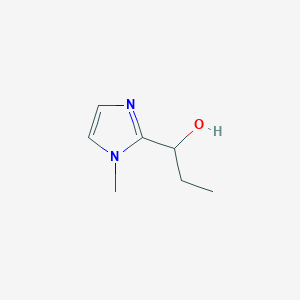
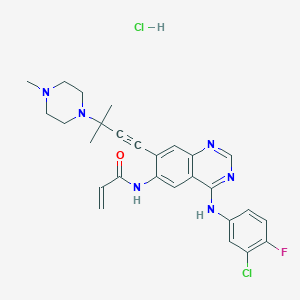
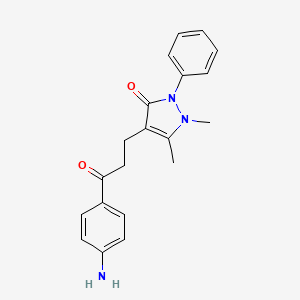
![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
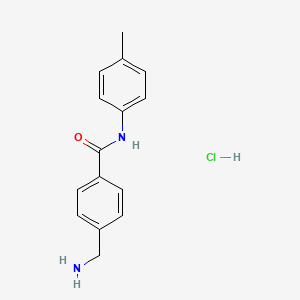
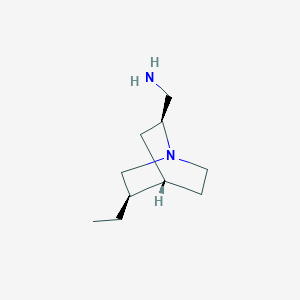
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
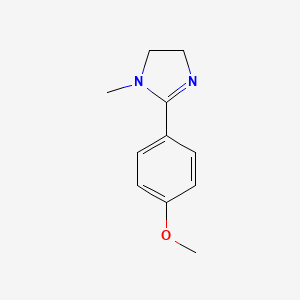
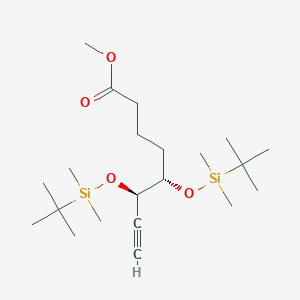

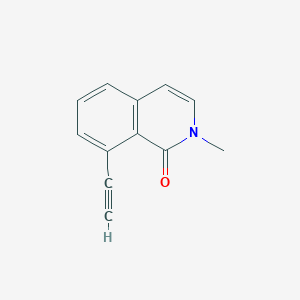
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
